Notum Carboxylesterase Inhibition – 5-Methyl Substitution Reduces Potency 5-Fold vs. 5-Des-Methyl Analog
In the same Notum biochemical assay (pH 7.4, 25°C), [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol inhibits Notum with an IC50 of 0.065 mM (65 µM), whereas its direct 5-des-methyl analog, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6), shows an IC50 of 0.013 mM (13 µM) [1]. This represents a 5.0-fold loss in potency attributable solely to the introduction of the C5-methyl group. The simpler unsubstituted triazole core, 1-(4-chlorophenyl)-1H-1,2,3-triazole, is even more potent (IC50 = 0.0029 mM, 2.9 µM), but lacks the hydroxymethyl handle necessary for further derivatization [1].
| Evidence Dimension | Notum carboxylesterase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.065 mM (65 µM) |
| Comparator Or Baseline | (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol (5-des-methyl): IC50 = 0.013 mM (13 µM); 1-(4-Chlorophenyl)-1H-1,2,3-triazole: IC50 = 0.0029 mM (2.9 µM) |
| Quantified Difference | 5.0-fold less potent than 5-des-methyl analog; 22-fold less potent than unsubstituted triazole core |
| Conditions | In vitro Notum carboxylesterase inhibition assay, pH 7.4, 25°C (Mahy et al., J. Med. Chem. 2020) |
Why This Matters
Procurement decisions for SAR programs must account for the 5-methyl group's negative steric impact on Notum potency; the compound is suited as a scaffold for exploring 5-position modifications rather than as a high-potency starting point.
- [1] BRENDA Enzyme Database. Literature summary for EC 3.1.1.98 (Notum). IC50 data for (1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanol, (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol, and 1-(4-chlorophenyl)-1H-1,2,3-triazole, extracted from Mahy et al. (2020). https://enzyme-information.de/literature.php?e=3.1.1.98&r=773462. View Source
